Comprehensive Physicochemical Profiling of 6-(Hydroxymethyl)piperazin-2-one Hydrochloride
Comprehensive Physicochemical Profiling of 6-(Hydroxymethyl)piperazin-2-one Hydrochloride
A Technical Guide for Drug Development and Synthesis
Executive Summary
As a chiral building block and versatile intermediate, 6-(Hydroxymethyl)piperazin-2-one hydrochloride plays a pivotal role in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding its physicochemical properties is not merely an academic exercise; it is a prerequisite for rational drug design, formulation, and analytical method development. This whitepaper synthesizes the structural logic, core physicochemical data, and validated experimental protocols necessary for characterizing this compound.
Structural Elucidation and Causality
The molecule consists of a piperazine-2-one core—a cyclic amide (lactam)—substituted with a hydroxymethyl group at the C6 position. It is commercially available as a racemate[1] or as enantiopure (R)- and (S)-isomers[2],[3].
Why the Hydrochloride Salt? The selection of the hydrochloride salt over the free base is a deliberate engineering choice. The N4 position of the piperazine ring is an aliphatic secondary amine. In its free base form, it is susceptible to N-oxidation and exhibits hygroscopic tendencies, which complicate precise weighing and long-term storage. By protonating the N4 basic center with hydrochloric acid, the molecule is locked into a highly stable, crystalline lattice. This salt formation drastically reduces hygroscopicity, improves solid-state stability, and maximizes aqueous solubility—ensuring reliable concentration gradients during in vitro biological assays.
Fig 1: Structural functional groups of 6-(Hydroxymethyl)piperazin-2-one HCl.
Core Physicochemical Properties
The following table summarizes the quantitative physicochemical data critical for downstream applications. The molecular weight of the salt form is 166.61 g/mol , compared to 130.15 g/mol for the free base[2],[3].
| Property | Value / Description | Causality / Implication |
| Chemical Formula | C5H10N2O2 · HCl | Mono-hydrochloride salt formation at the N4 position. |
| Molecular Weight | 166.61 g/mol (Salt)[2] | Low molecular weight ensures high ligand efficiency in fragment-based drug design. |
| CAS Registry Numbers | 1955507-21-7 (Racemate)[1]3021505-30-3 (R-isomer)[2] | Stereochemistry dictates binding affinity in chiral environments. |
| SMILES (S-isomer) | O=C1NCNC1[3] | Defines the 3D topology for computational docking studies. |
| Predicted pKa (N4) | ~8.5 – 9.5 | The secondary amine is fully protonated at physiological pH (7.4). |
| Predicted pKa (N1) | < 0 (Non-basic) | Lone pair delocalization into the C2 carbonyl forms a stable lactam. |
| Aqueous Solubility | High (>50 mg/mL) | Driven by the ionic HCl salt and multiple H-bond donors/acceptors. |
Experimental Characterization Workflows
To ensure scientific integrity, any characterization of this compound must utilize self-validating protocols. A self-validating system incorporates internal controls that confirm the assay's validity independent of the result.
Fig 2: Sequential workflow for physicochemical profiling and validation.
Protocol A: Thermodynamic Aqueous Solubility via HPLC-UV
Kinetic solubility often overestimates true solubility due to supersaturation. This protocol determines the thermodynamic solubility, ensuring the solid phase is in true equilibrium with the solution.
Step-by-Step Methodology:
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Buffer Preparation: Prepare standard buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate). Causality: Profiling across the physiological pH range evaluates the ionization state's impact on solubility.
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Equilibration: Add an excess of 6-(Hydroxymethyl)piperazin-2-one HCl (~100 mg) to 1 mL of each buffer in sealed glass vials.
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Incubation: Agitate the vials at 37°C ± 0.5°C for 24 hours. Causality: A 24-hour window ensures the system transitions from a kinetic state to a thermodynamic equilibrium.
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Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes. Causality: Centrifugation is prioritized over syringe filtration to eliminate the risk of the compound adsorbing onto the filter membrane, which would artificially lower the measured concentration.
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Self-Validation Check (XRPD): Recover the undissolved solid pellet and analyze via X-Ray Powder Diffraction (XRPD). Causality: This confirms that the solid form has not converted to a different polymorph or hydrate during the 24-hour incubation.
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Quantification: Dilute the supernatant and quantify the API concentration using a validated HPLC-UV method against a multi-point standard curve.
Protocol B: pKa Determination via Potentiometric Titration
Accurate pKa determination is essential for predicting the compound's behavior in the gastrointestinal tract and its cell permeability.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15 mg of the compound in 50 mL of a 0.15 M KCl solution. Causality: The KCl acts as a background electrolyte, maintaining a constant ionic strength so that activity coefficients remain stable throughout the titration.
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Atmospheric Control: Purge the titration vessel with nitrogen gas for 5 minutes prior to and during the experiment. Causality: This prevents atmospheric CO₂ from dissolving into the solution to form carbonic acid, which would introduce artifactual buffering regions and skew the titration curve.
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Titration: Titrate the solution using standardized 0.1 M NaOH, adding in 0.05 mL increments. Record the pH after each addition once the reading stabilizes.
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Data Analysis: Plot the pH versus the volume of titrant added. Calculate the first derivative (dpH/dV) to precisely identify the equivalence point. The pKa corresponds to the pH at the half-equivalence point.
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Self-Validation Check: Perform a reverse titration using 0.1 M HCl back to the starting pH. Causality: Superimposable forward and reverse titration curves validate that the compound did not degrade at high pH and that the system was in true equilibrium.
Conclusion
6-(Hydroxymethyl)piperazin-2-one hydrochloride is a highly versatile, stable, and water-soluble chiral intermediate. By leveraging its hydrochloride salt form, chemists bypass the instability and hygroscopicity associated with the free base. Employing rigorous, self-validating analytical protocols ensures that the physicochemical data generated—ranging from thermodynamic solubility to precise pKa values—is reliable, reproducible, and directly applicable to advanced drug development pipelines.
References
- ChemScene. "(R)-6-(Hydroxymethyl)piperazin-2-one hydrochloride - CAS 3021505-30-3".
- BLD Pharm. "6-(Hydroxymethyl)piperazin-2-one hydrochloride - CAS 1955507-21-7".
- BLD Pharm. "(S)-6-(Hydroxymethyl)piperazin-2-one - CAS 205993-34-6".
